molecular formula C8H5ClFN B1592979 4-chloro-6-fluoro-1H-indole CAS No. 885520-79-6

4-chloro-6-fluoro-1H-indole

Cat. No. B1592979
M. Wt: 169.58 g/mol
InChI Key: ZIXPMUOPYURNOC-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-1H-indole is a chemical compound with the molecular formula C8H5ClFN . It has a molecular weight of 169.59 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 4-chloro-6-fluoro-1H-indole consists of a benzene ring fused with a pyrrole ring, with chlorine and fluorine substituents at the 4 and 6 positions, respectively .


Chemical Reactions Analysis

While specific chemical reactions involving 4-chloro-6-fluoro-1H-indole are not detailed in the retrieved sources, indole derivatives are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

4-Chloro-6-fluoro-1H-indole is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 169.59 .

Scientific Research Applications

Synthesis and Functionalization

The synthesis and functionalization of indoles, including derivatives like 4-chloro-6-fluoro-1H-indole, have been extensively studied due to their significance in natural and synthetic compounds with biological activities. Palladium-catalyzed reactions have become a cornerstone in the synthesis of such compounds, allowing for the creation of complex molecules with high functional tolerance (Cacchi & Fabrizi, 2005). Additionally, the study of indole-azadiene conjugates reveals selective sensing capabilities for fluoride ions, indicating utility in chemical sensing applications (Shiraishi et al., 2009).

Photoreactive Properties

The photoreactivity of indole derivatives with halocompounds has been explored for generating novel fluorophores and protein labeling agents. This research has implications for the development of new fluorescent probes and bioactive indole derivatives (Ladner et al., 2014).

Pharmaceutical Intermediates

Indole derivatives serve as key intermediates in pharmaceutical synthesis, with the optimization of Ullmann reaction steps being crucial for the synthesis of compounds like sertindole, indicating their importance in the development of neuroleptic drugs (Li et al., 2011).

Environmental Applications

Indole derivatives have been studied for their antifouling properties, with specific focus on the synthesis of environmentally friendly acrylic metal salt resins incorporating indole groups. These findings highlight the potential for indole derivatives in creating coatings with self-polishing and antifouling capabilities (Chunhua et al., 2020).

Safety And Hazards

The safety information for 4-chloro-6-fluoro-1H-indole includes a warning signal word, and hazard statements H302 and H317 . Precautionary measures include avoiding contact with skin and eyes .

Future Directions

Indole derivatives, including 4-chloro-6-fluoro-1H-indole, have diverse biological activities and hold immense potential for exploration for new therapeutic possibilities . They also have value for flavor and fragrance applications, for example, in the food industry or perfumery .

properties

IUPAC Name

4-chloro-6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXPMUOPYURNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646239
Record name 4-Chloro-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-fluoro-1H-indole

CAS RN

885520-79-6
Record name 4-Chloro-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(3-Chloro-5-fluoro-phenyl)-N-hydroxy-acetamide (200 mg, 982 μmol) was dissolved in vinyl acetate (1.81 mL, 19.6 mmol), and Li2PdCl4 (25.7 mg, 98 μmol) was added. The reaction mixture was stirred for 3 hr at 60° C. The reaction mixture was diluted with EtOAc and brine; the organic layer was separated and concentrated under reduced pressure to give a solid, which was dissolved in 8 mL of MeOH. 1N aqueous NaOH (1.89 mL, 1.89 mmol) was added, and the reaction was stirred for two hours at room temperature. The reaction mixture was quenched by addition of 2 N aqueous HCl (0.95 mL, 1.9 mmol), followed by addition of 300 mg of Na2CO3. After addition of 50 mL of EtOAc, the organic layers were separated, dried over Na2SO4, filtered, and concentrated. The residue was purified by column chromatography (12 g SiO2; EtOAc/heptane in a gradient from 0/100 to 1/4) to yield the title compound as a liquid (72 mg, 45% over 2 steps). 1H-NMR (DMSO-d6): 11.52 (brs, 1H), 7.45 (d, 1H), 7.20 (d, 1H), 7.05 (d, 1H), 6.45 (d, 1H).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
1.81 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Li2PdCl4
Quantity
25.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.89 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.95 mL
Type
reactant
Reaction Step Five
Quantity
300 mg
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
8 mL
Type
solvent
Reaction Step Eight
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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